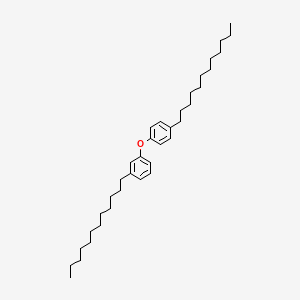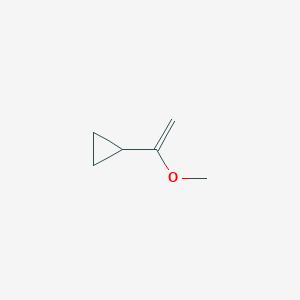![molecular formula C15H38N2Si2 B14476426 3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) CAS No. 67264-39-5](/img/structure/B14476426.png)
3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) is a chemical compound known for its unique structure and properties. It is characterized by the presence of silicon atoms within its molecular framework, which imparts distinct chemical and physical properties. This compound finds applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) typically involves the reaction of dimethylchlorosilane with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems, ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques like distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride and other reducing agents are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various functional groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but without silicon atoms.
3,3’,3’'-(1,3,5-Triazinane-1,3,5-triyl)tris(N,N-dimethylpropan-1-amine): Another compound with a different core structure but similar functional groups.
Uniqueness
The presence of silicon atoms in 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) imparts unique properties that distinguish it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
67264-39-5 |
|---|---|
Fórmula molecular |
C15H38N2Si2 |
Peso molecular |
302.65 g/mol |
Nombre IUPAC |
3-[[3-(dimethylamino)propyl-dimethylsilyl]methyl-dimethylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H38N2Si2/c1-16(2)11-9-13-18(5,6)15-19(7,8)14-10-12-17(3)4/h9-15H2,1-8H3 |
Clave InChI |
PYCBFNBRKFJNSQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC[Si](C)(C)C[Si](C)(C)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



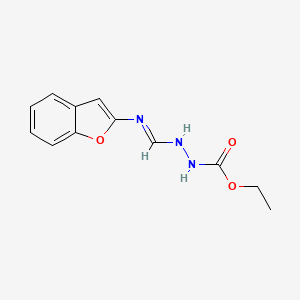

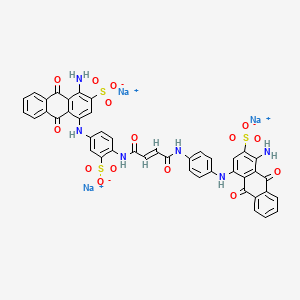
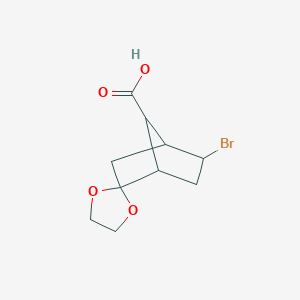

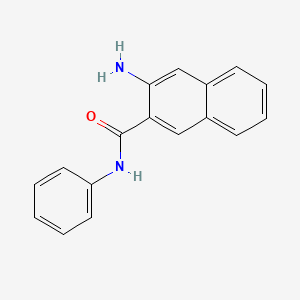
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

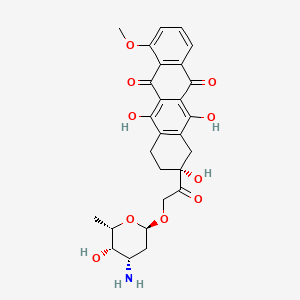
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
